3-[6-Phenyl-3-(trichloromethyl)-2,5-dihydro-1,2,4-triazin-5-yl]-1H-indole
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Overview
Description
3-[6-Phenyl-3-(trichloromethyl)-2,5-dihydro-1,2,4-triazin-5-yl]-1H-indole is a complex organic compound that features a unique combination of a trichloromethyl group, a triazine ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-Phenyl-3-(trichloromethyl)-2,5-dihydro-1,2,4-triazin-5-yl]-1H-indole typically involves the reaction of 6-phenyl-3-trichloromethyl-1,2,4-triazine with indole under specific conditions. One common method involves the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-[6-Phenyl-3-(trichloromethyl)-2,5-dihydro-1,2,4-triazin-5-yl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The triazine ring can be reduced to form a dihydrotriazine derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydrotriazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[6-Phenyl-3-(trichloromethyl)-2,5-dihydro-1,2,4-triazin-5-yl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-[6-Phenyl-3-(trichloromethyl)-2,5-dihydro-1,2,4-triazin-5-yl]-1H-indole involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. The indole moiety can interact with various receptors, modulating their activity. The triazine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole
- 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine
- 2,4,6-Tri-substituted-1,3,5-Triazines
Uniqueness
3-[6-Phenyl-3-(trichloromethyl)-2,5-dihydro-1,2,4-triazin-5-yl]-1H-indole is unique due to its combination of a trichloromethyl group, a triazine ring, and an indole moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
845824-13-7 |
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Molecular Formula |
C18H13Cl3N4 |
Molecular Weight |
391.7 g/mol |
IUPAC Name |
3-[6-phenyl-3-(trichloromethyl)-2,5-dihydro-1,2,4-triazin-5-yl]-1H-indole |
InChI |
InChI=1S/C18H13Cl3N4/c19-18(20,21)17-23-16(13-10-22-14-9-5-4-8-12(13)14)15(24-25-17)11-6-2-1-3-7-11/h1-10,16,22H,(H,23,25) |
InChI Key |
WDDQWHPGHFDYIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=NC2C3=CNC4=CC=CC=C43)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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